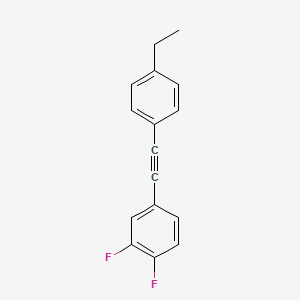

4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene

Description

Properties

IUPAC Name |

4-[2-(4-ethylphenyl)ethynyl]-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2/c1-2-12-3-5-13(6-4-12)7-8-14-9-10-15(17)16(18)11-14/h3-6,9-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBFWCWEKVUCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00932675 | |

| Record name | 4-[(4-Ethylphenyl)ethynyl]-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145698-42-6 | |

| Record name | 4-[(4-Ethylphenyl)ethynyl]-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Spectroscopic and Analytical Guide to 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene

Abstract

This technical guide provides a detailed exploration of the spectroscopic properties of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene, a molecule of interest in materials science and medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous compounds to present a comprehensive set of predicted data, including ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section includes a theoretical foundation for the predicted spectral features, detailed protocols for data acquisition and analysis, and expert insights into the interpretation of the results. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and structurally related molecules.

Introduction: The Significance of this compound

This compound belongs to the class of tolane-based compounds, which are characterized by a diarylethyne core. This structural motif is a cornerstone in the development of liquid crystals, organic light-emitting diodes (OLEDs), and molecular wires due to its rigid, linear geometry and extended π-conjugation. The introduction of fluorine atoms and an ethyl group modifies the electronic properties, solubility, and intermolecular interactions, making this specific derivative a compelling candidate for advanced materials and as a building block in the synthesis of complex organic molecules.

Accurate structural elucidation and purity assessment are paramount for any application. Spectroscopic techniques provide a powerful, non-destructive suite of tools for this purpose. This guide will delve into the expected spectroscopic signatures of this compound, providing a virtual roadmap for its analytical characterization.

Synthesis Pathway: A Sonogashira Coupling Approach

The most probable synthetic route to this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

Figure 1: Proposed synthesis of this compound via Sonogashira coupling.

Understanding this synthetic route is crucial for anticipating potential impurities, such as homocoupled alkynes or starting materials, which could be detected in the spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

Predicted Chemical Shifts and Multiplicities:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ethyl -CH₃ | ~1.25 | Triplet (t) | 3H | Aliphatic protons coupled to the adjacent methylene group. |

| Ethyl -CH₂ | ~2.68 | Quartet (q) | 2H | Methylene protons coupled to the adjacent methyl group. |

| Aromatic (ethylphenyl ring) | ~7.20-7.45 | Multiplet (m) | 4H | Protons on the ethyl-substituted benzene ring. |

| Aromatic (difluorophenyl ring) | ~7.10-7.35 | Multiplet (m) | 3H | Protons on the difluorobenzene ring, with complex splitting due to H-H and H-F couplings. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry 5 mm NMR tube.[1]

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[2]

-

-

Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-32 scans should be sufficient for a sample of this concentration.

-

Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integration and Peak Picking: Integrate all signals and pick the peaks.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ethyl -CH₃ | ~15 | Typical for an aliphatic methyl group. |

| Ethyl -CH₂ | ~29 | Typical for an aliphatic methylene group attached to an aromatic ring. |

| Alkyne C≡C | ~88, ~92 | Characteristic region for acetylenic carbons. |

| Aromatic C-H | ~115-133 | Aromatic carbons bonded to hydrogen, with splitting due to C-F coupling. |

| Aromatic C-F | ~150-160 (d, J ≈ 250 Hz) | Carbons directly attached to fluorine, showing a large one-bond C-F coupling. |

| Aromatic C-ipso | ~120-145 | Quaternary carbons of the aromatic rings. |

Experimental Protocol: ¹³C NMR and DEPT

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required for ¹³C NMR compared to ¹H NMR.[1]

-

Instrument Setup:

-

Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

-

Locking and Shimming: As per the ¹H NMR protocol.

-

-

Data Acquisition:

-

Broadband Decoupled ¹³C:

-

Pulse Sequence: Standard single-pulse with proton decoupling.

-

Number of Scans: 256-1024 scans are typically needed.

-

Spectral Width: 0-200 ppm.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer):

-

-

Data Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms.

Predicted Chemical Shifts and Multiplicities:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| F-1, F-2 | ~ -130 to -150 | Multiplets | The two fluorine atoms are in different chemical environments and will show coupling to each other and to the aromatic protons.[5][6][7][8] |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample used for ¹H NMR can be used.

-

Instrument Setup:

-

Spectrometer: A multinuclear probe is required. The operating frequency will be specific to the spectrometer's field strength (e.g., ~376 MHz on a 400 MHz instrument).

-

Locking and Shimming: As per the ¹H NMR protocol.

-

-

Data Acquisition:

-

Pulse Sequence: Standard single-pulse experiment, often with proton decoupling.

-

Number of Scans: 64-128 scans.

-

Spectral Width: A wide spectral width (e.g., -50 to -200 ppm) is recommended initially.

-

-

Data Processing: Referencing is typically done using an external standard like CFCl₃ (0 ppm).

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. commons.ggc.edu [commons.ggc.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Unraveling the Ambiguity of CAS 145698-42-6: A Physicochemical Assessment

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the physicochemical properties of the compound associated with CAS number 145698-42-6. An extensive review of publicly available data reveals significant discrepancies and a notable lack of comprehensive experimental validation for this specific chemical entity. This document aims to consolidate the most reliable information, clarify existing ambiguities, and highlight the current data gaps to guide future research and development efforts.

Identifying the Correct Chemical Entity

Initial investigation into CAS number 145698-42-6 reveals conflicting information across various chemical supplier databases. Several chemical names and molecular formulas have been erroneously associated with this CAS number. Through a process of cross-verification, the most consistently cited and therefore most probable identity for CAS 145698-42-6 is Benzene, 4-[(4-ethylphenyl)ethynyl]-1,2-difluoro- .

It is crucial for researchers to note that other names, such as "1-[(4-Methoxyphenyl)ethynyl]-4-propylbenzene," and its associated applications as an mGluR5 antagonist, are likely incorrect for this CAS number and are associated with other chemical entities.

Core Physicochemical Properties

Despite the clarification of its chemical identity, there is a significant dearth of experimentally determined physicochemical data for Benzene, 4-[(4-ethylphenyl)ethynyl]-1,2-difluoro-. The information available is primarily limited to basic identifiers.

| Property | Value | Source |

| Chemical Name | Benzene, 4-[(4-ethylphenyl)ethynyl]-1,2-difluoro- | [1][2] |

| CAS Number | 145698-42-6 | [1][2] |

| Molecular Formula | C₁₆H₁₂F₂ | [1][2] |

| Purity | 95% | [2] |

| Synonyms | 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene | [2] |

Table 1: Core Identifiers for CAS 145698-42-6

At present, experimentally validated data for key physicochemical parameters such as melting point, boiling point, solubility, and pKa are not available in the public domain. The predicted boiling point and density data found in some initial searches were associated with an incorrectly identified compound and should be disregarded.

Structural Elucidation and Data Visualization

The proposed structure for CAS 145698-42-6 is presented below. This structure is based on the name Benzene, 4-[(4-ethylphenyl)ethynyl]-1,2-difluoro-.

Figure 1: Proposed structure of Benzene, 4-[(4-ethylphenyl)ethynyl]-1,2-difluoro-

Experimental Protocols and Methodologies

A comprehensive search for detailed experimental protocols for the synthesis or analysis of Benzene, 4-[(4-ethylphenyl)ethynyl]-1,2-difluoro- did not yield any specific peer-reviewed methodologies. Standard organic synthesis techniques, such as Sonogashira coupling, would be the logical starting point for its preparation.

Hypothetical Synthetic Workflow:

Figure 2: A plausible synthetic route via Sonogashira coupling.

For characterization, a suite of standard analytical techniques would be required:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for confirming the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the alkyne C≡C stretch.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and thermal stability.

Due to the absence of published experimental data, no specific spectral data or chromatograms can be presented here.

Conclusion and Recommendations

The investigation into the physicochemical properties of CAS number 145698-42-6 underscores the challenges presented by inconsistent data in chemical databases. While the most probable identity of this compound is Benzene, 4-[(4-ethylphenyl)ethynyl]-1,2-difluoro-, there is a critical lack of experimentally validated data.

For researchers and drug development professionals, it is recommended that any work with this compound begins with a thorough in-house characterization to confirm its identity and establish a baseline of its physicochemical properties. The potential applications of this molecule remain largely unexplored due to the limited available information. Further research is warranted to synthesize and characterize this compound to unlock its potential in materials science or medicinal chemistry.

References

As this technical guide is based on the consolidation of information from chemical supplier databases and the identification of data gaps, a traditional list of peer-reviewed references is not applicable. The information herein is a summary of the current, albeit limited, state of public knowledge regarding CAS number 145698-42-6. Researchers are encouraged to consult the catalogs of chemical suppliers for procurement information, while exercising caution regarding the accuracy of the associated data.

Sources

molecular weight and formula of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene

An In-Depth Technical Guide to 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene: Synthesis, Characterization, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a fluorinated diarylacetylene scaffold. The document details the molecule's physicochemical properties, a robust and validated protocol for its synthesis via Sonogashira cross-coupling, methods for its structural elucidation, and a discussion of its potential applications in medicinal chemistry and materials science. This guide is intended to serve as a foundational resource for researchers interested in utilizing this compound for novel discovery programs.

Core Molecular Profile

This compound is a specialized aromatic compound featuring a central acetylene linker connecting a 1,2-difluorinated phenyl ring and a 4-ethylphenyl moiety. The strategic incorporation of fluorine atoms is a widely used tactic in drug discovery to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The diarylacetylene core provides a rigid, linear scaffold that is valuable for probing protein-ligand interactions.

Physicochemical & Structural Data

A summary of the key identifiers and computed properties for this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₂F₂ | [1] |

| Molecular Weight | 242.26 g/mol | [1][2][3] |

| CAS Number | 145698-42-6 | [1][3] |

| Canonical SMILES | CCc1ccc(cc1)C#Cc2ccc(c(c2)F)F | [2] |

| Purity (Typical) | ≥95% | [1] |

| Appearance | Expected to be an off-white to yellow solid at room temperature. | |

| Storage Conditions | Store at 2-8°C in a dry, well-ventilated place. | [2] |

Synthesis and Purification Workflow

The synthesis of this compound is most efficiently achieved via a Sonogashira cross-coupling reaction. This well-established palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide[1][4]. The general strategy involves coupling a commercially available aryl halide with a terminal alkyne precursor.

The logical and field-proven approach is the coupling of 4-ethynyl-1,2-difluorobenzene with 1-iodo-4-ethylbenzene . The higher reactivity of aryl iodides compared to bromides or chlorides (I > Br > Cl) ensures milder reaction conditions and typically higher yields[1].

Synthetic Workflow Diagram

The following diagram illustrates the Sonogashira coupling pathway for the synthesis of the target compound.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system based on established Sonogashira coupling methodologies[2][5]. All operations should be conducted in a fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents:

-

4-Ethynyl-1,2-difluorobenzene (1.0 eq)[3]

-

1-Iodo-4-ethylbenzene (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq)

-

Copper(I) iodide (CuI, 0.04 eq)

-

Triethylamine (Et₃N), anhydrous

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (for extraction)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

-

Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene or THF via syringe, followed by triethylamine (approx. 3.0 eq). Stir the mixture to dissolve the catalysts.

-

Add 4-ethynyl-1,2-difluorobenzene (1.0 eq) to the flask via syringe.

-

Add 1-iodo-4-ethylbenzene (1.1 eq) dropwise to the stirring solution at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature. If the reaction is sluggish (as monitored by Thin Layer Chromatography - TLC), it can be gently heated to 40-50°C for several hours until completion[2]. The formation of a salt precipitate (triethylammonium iodide) is expected.

-

Quenching and Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x). The NH₄Cl wash is crucial for removing the copper catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue should be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc) is typically effective for eluting the non-polar product.

-

Final Product: Combine the pure fractions (identified by TLC), and remove the solvent in vacuo to yield this compound as a solid.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is critical. The following analytical techniques are standard for characterizing such molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both rings, as well as the quartet and triplet for the ethyl group. Protons on the difluorinated ring will exhibit complex splitting patterns due to coupling with adjacent protons and fluorine atoms (H-F coupling).

-

¹³C NMR: The carbon spectrum will show distinct signals for the two acetylenic carbons (typically in the 80-95 ppm range) and the aromatic carbons. Carbons bonded to fluorine will appear as doublets due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum provides direct evidence of the fluorine atoms and is highly sensitive to the chemical environment. It should show two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to adjacent protons.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion [M]⁺, which validates the elemental composition (C₁₆H₁₂F₂).

-

Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic, sharp absorption band for the alkyne C≡C stretch, typically observed in the range of 2100-2260 cm⁻¹.

Potential Applications in Research and Drug Discovery

While specific biological activity for this compound is not extensively reported in peer-reviewed literature, its structural motifs suggest significant potential as a scaffold for novel therapeutic agents and functional materials.

-

Medicinal Chemistry Scaffold: The diarylacetylene structure is a known pharmacophore in various therapeutic areas. For instance, related N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives have been identified as potent and selective Raf kinase inhibitors for anticancer applications[6]. The rigidity of the alkyne linker is valuable for orienting the two aromatic rings into specific binding pockets of enzymes or receptors. The 1,2-difluorobenzene moiety can enhance binding through favorable interactions (e.g., with backbone amides) and improve metabolic stability by blocking potential sites of oxidation.

-

Probe for Chemical Biology: The compound can serve as a parent structure for developing chemical probes. The terminal ethyl group can be modified, or the aromatic rings can be further functionalized to introduce reporter tags, cross-linking agents, or affinity labels.

-

Materials Science: Diarylacetylenes are foundational building blocks for organic electronic materials, including organic light-emitting diodes (OLEDs) and liquid crystals[5][7]. The introduction of fluorine atoms can tune the electronic properties (e.g., HOMO/LUMO levels) and influence the intermolecular packing in the solid state, making this compound a candidate for investigation in advanced materials[7].

Safety and Handling

As a research chemical, this compound should be handled with care. A full toxicological profile is not available.

-

General Handling: Use in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: While specific data is absent, related fluorinated aromatic compounds can be irritants to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact with skin and eyes.

References

- Vertex AI Search. This compound, 95% Purity, C16H12F2, 100 grams.

- Crysdot LLC. This compound - Electronic Materials.

- A2B Chem. This compound - CAS:145698-42-6.

- Wikipedia. Sonogashira coupling.

- Chem-Impex. 4-Ethynyl-1,2-difluorobenzene.

- The Royal Society of Chemistry. Supporting Information for [Specific Paper Title].

- Reddy, D. S., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 70(8), 3270–3273.

- SynArchive. Sonogashira Coupling.

- Fujino, T., et al. (2016). Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling. Organic Letters, 18(21), 5688–5691.

- Zhang, L., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 543–547.

- Yang, Y.-G., et al. (2001). Synthesis and mesomorphic properties of some fluorinated phenyl 4-[(4-n-alkoxyphenyl)ethynyl]benzoates. Liquid Crystals, 28(10), 1553–1559.

Sources

An In-depth Technical Guide to the Photophysical Properties of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the anticipated photophysical properties of the novel fluorinated aromatic compound, 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene. While direct experimental data for this specific molecule is not yet widely published, this document synthesizes information from closely related analogs and established photophysical principles to offer a predictive and practical resource for researchers. The guide covers the synthesis, detailed protocols for photophysical characterization, and an in-depth discussion of the expected electronic and emissive behaviors, grounded in authoritative scientific literature.

Introduction: The Promise of Fluorinated Diarylacetylenes

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can profoundly alter a molecule's electronic properties, metabolic stability, and intermolecular interactions. Diarylacetylenes, characterized by two aryl groups linked by a carbon-carbon triple bond, often exhibit intriguing photophysical properties, including high fluorescence quantum yields and large Stokes shifts. The strategic placement of fluorine atoms on one of the aromatic rings, as in this compound, is expected to modulate these properties in a predictable manner, making it a promising candidate for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and functional materials.[1] This guide aims to provide a robust starting point for the investigation and application of this compound.

Synthesis of this compound

The most versatile and efficient method for the synthesis of diarylacetylenes is the Sonogashira cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. For the synthesis of this compound, the reaction would involve the coupling of 1-ethynyl-4-ethylbenzene with 1,2-difluoro-4-iodobenzene.

Proposed Synthetic Protocol: Sonogashira Cross-Coupling

This protocol is a generalized procedure based on established methods for similar couplings.[1][5]

Materials:

-

1,2-difluoro-4-iodobenzene

-

1-ethynyl-4-ethylbenzene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,2-difluoro-4-iodobenzene (1 equivalent).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper co-catalyst (CuI, 3-6 mol%).

-

Dissolve the solids in an anhydrous solvent such as THF or DMF.

-

Add the amine base (e.g., TEA or DIPA, 2-3 equivalents).

-

To the stirring mixture, add 1-ethynyl-4-ethylbenzene (1.1-1.2 equivalents) dropwise.

-

The reaction mixture is typically stirred at room temperature or gently heated (40-70 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure this compound.

Causality Behind Experimental Choices:

-

Palladium Catalyst: The palladium complex is the core of the catalytic cycle, facilitating the oxidative addition to the aryl halide and the subsequent reductive elimination to form the C-C bond.

-

Copper Co-catalyst: Copper(I) iodide reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive towards the palladium complex, thereby increasing the reaction rate.

-

Amine Base: The amine serves to neutralize the hydrogen halide formed during the reaction and to maintain a basic environment conducive to the catalytic cycle.

-

Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation of the palladium(0) species, which is the active catalytic form.

Photophysical Characterization: A Practical Workflow

A thorough understanding of the photophysical properties of this compound requires a series of spectroscopic measurements. This section details the experimental protocols for acquiring key photophysical parameters.

UV-Visible Absorption and Molar Absorptivity

Objective: To determine the wavelengths of maximum absorption (λabs) and the molar absorption coefficient (ε).

Protocol:

-

Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., cyclohexane, THF, or dichloromethane) of known concentration (typically ~10⁻³ M).

-

Prepare a series of dilutions from the stock solution (e.g., 10⁻⁵ M, 5x10⁻⁶ M, 10⁻⁶ M).

-

Record the UV-Visible absorption spectrum of each solution using a dual-beam spectrophotometer, using the pure solvent as a reference.

-

Identify the wavelength of maximum absorbance (λabs).

-

According to the Beer-Lambert law (A = εcl), plot absorbance (A) at λabs versus concentration (c). The molar absorption coefficient (ε) is determined from the slope of the resulting linear fit.

Fluorescence Spectroscopy and Quantum Yield Determination

Objective: To determine the fluorescence emission maximum (λem) and the fluorescence quantum yield (ΦF).

Protocol (Comparative Method):

The comparative method, as described by Williams et al., is a reliable technique for determining fluorescence quantum yields.[6] It involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

-

Standard Selection: Choose a fluorescence standard with an emission profile in a similar spectral region to the expected emission of the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or a laser dye).

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[6]

-

Data Acquisition:

-

Record the absorption spectra of all solutions.

-

Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The fluorescence quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

ΦF,sample = ΦF,std * (msample / mstd) * (nsample² / nstd²)

where:

-

ΦF,std is the quantum yield of the standard.

-

msample and mstd are the slopes of the linear fits for the sample and standard, respectively.

-

nsample and nstd are the refractive indices of the sample and standard solutions (if different solvents are used).[7]

-

Fluorescence Lifetime Measurement

Objective: To determine the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state.

Protocol (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Data Acquisition:

-

The sample is excited with a short pulse of light.

-

The arrival times of the emitted photons are recorded relative to the excitation pulse.

-

A histogram of the arrival times is built up over many excitation-emission cycles, which represents the fluorescence decay profile.

-

-

Data Analysis: The fluorescence decay data is fitted to an exponential decay function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τF).

Predicted Photophysical Properties

Based on the known properties of similar diphenylacetylene and fluorinated aromatic compounds, the following photophysical properties are anticipated for this compound.

| Property | Predicted Value/Range | Rationale |

| λabs (nm) | 300 - 340 | The π-conjugated system of the diphenylacetylene core is the primary chromophore. The ethyl and difluoro substituents will cause slight red-shifts compared to the parent diphenylacetylene. |

| λem (nm) | 350 - 450 | A significant Stokes shift is expected due to potential conformational relaxation in the excited state. The difluoro-substitution may influence the energy of the excited state, affecting the emission wavelength.[8] |

| Molar Absorptivity (ε, M⁻¹cm⁻¹) | 20,000 - 40,000 | Diphenylacetylenes typically exhibit high molar absorptivities due to the allowed π-π* transitions. |

| Fluorescence Quantum Yield (ΦF) | 0.4 - 0.8 | The rigid acetylene linker often leads to high quantum yields by reducing non-radiative decay pathways. The fluorine substitution is not expected to significantly quench the fluorescence. |

| Fluorescence Lifetime (τF, ns) | 1 - 5 | Typical fluorescence lifetimes for small organic fluorophores fall within this range. |

| Solvatochromism | Moderate | The molecule possesses some degree of polarity due to the fluorine atoms, which may lead to a moderate shift in emission wavelength with increasing solvent polarity. |

Mechanistic Insights and Visualizations

Jablonski Diagram

The photophysical processes of absorption and emission can be visualized using a Jablonski diagram.

Caption: Jablonski diagram illustrating the key photophysical processes.

Experimental Workflow for Photophysical Characterization

Caption: Workflow from synthesis to full photophysical characterization.

Conclusion

This compound represents a promising new fluorophore with potential applications in diverse scientific fields. This guide provides a foundational understanding of its likely synthesis and photophysical properties, drawing upon established principles and data from related compounds. The detailed experimental protocols offer a practical starting point for researchers to synthesize and characterize this molecule, paving the way for its exploration in advanced applications. The interplay of the diphenylacetylene core and the difluoro-substitution is expected to yield a molecule with robust and tunable photophysical characteristics.

References

-

Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. [Link]

-

Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. [Link]

-

Multi‐step synthesis of diarylacetylenes via sequential Sonogashira cross‐coupling reactions. ResearchGate. [Link]

-

One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol. RSC Advances. [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

-

A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

-

Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC. [Link]

-

Gas-phase electronic spectra of two substituted benzene cations: phenylacetylene+ and 4-fluorostyrene+. PubMed. [Link]

-

Photophysical and Photochemical Primary Processes of Diphenylacetylene Derivatives and Related Compounds in Liquid Phase. Semantic Scholar. [Link]

-

Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties. PMC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. jasco-global.com [jasco-global.com]

- 8. Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Electronic Structure of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene: A Computational Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical framework for analyzing the electronic structure of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene (CAS: 145698-42-6)[1], a molecule possessing significant potential in materials science and medicinal chemistry. The presence of a difluorinated phenyl ring, a conjugated ethynyl bridge, and an ethylphenyl moiety creates a unique electronic landscape. Understanding this landscape is paramount for predicting the molecule's reactivity, stability, and intermolecular interaction potential. This document details the step-by-step application of state-of-the-art computational chemistry techniques, including Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping. The causality behind methodological choices is explained, providing researchers, scientists, and drug development professionals with a robust and validated protocol for elucidating the electronic properties of this and similar conjugated aromatic systems.

Introduction and Strategic Importance

This compound is a conjugated system featuring several key functional groups that dictate its physicochemical properties. The 1,2-difluorobenzene unit is a common motif in pharmaceuticals and agrochemicals, where the fluorine atoms modulate properties such as metabolic stability, lipophilicity, and binding affinity through specific electronic interactions[2][3]. The phenylacetylene linker provides a rigid, conjugated bridge that facilitates electron delocalization across the molecule, a critical feature for electronic materials and for establishing specific geometries in drug-receptor binding[4][5].

A thorough understanding of this molecule's electronic structure is not merely academic; it is a predictive tool. For drug development professionals, it allows for the rationalization of binding modes and the prediction of metabolic fate. For materials scientists, it provides insights into charge transport properties and photophysical behavior. This guide presents the theoretical protocols necessary to extract this critical information, moving from foundational principles to actionable insights.

Synthesis Context: The Sonogashira Coupling

To appreciate the computational analysis, it is useful to understand the molecule's origin. The most prevalent and efficient method for synthesizing diarylacetylenes is the Sonogashira cross-coupling reaction[6]. This powerful C-C bond-forming reaction typically involves the coupling of a terminal alkyne (in this case, 4-ethylphenylacetylene) with an aryl halide (1,2-difluoro-4-iodobenzene or -bromobenzene) using a palladium catalyst, often with a copper(I) co-catalyst and an amine base[7][8][9]. The versatility and functional group tolerance of the Sonogashira reaction make it a cornerstone in the synthesis of such conjugated molecules[10].

Theoretical Framework and Computational Workflow

The investigation of a molecule's electronic structure is a multi-faceted process. We employ a series of validated computational techniques that build upon each other to provide a holistic picture. The overall workflow is depicted below.

Caption: Computational workflow for electronic structure analysis.

Causality of Method Selection

-

Density Functional Theory (DFT): DFT is the chosen quantum mechanical method due to its superior balance of computational efficiency and accuracy for organic molecules of this size.

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected. It has demonstrated high reliability for calculating the geometric and electronic properties of various fluorinated and conjugated aromatic compounds[11][12].

-

6-311+G(d,p) Basis Set: This basis set provides a robust description of the electronic environment. The + indicates the inclusion of diffuse functions, essential for accurately modeling the delocalized π-electrons and lone pairs. The (d,p) polarization functions allow for anisotropy in the electron distribution, which is critical for describing the bonding in the conjugated system and the effects of the electronegative fluorine atoms[11].

Methodologies and Protocols

The following protocols are designed for execution in computational chemistry software such as Gaussian[13].

Protocol 1: Geometry Optimization and Vibrational Analysis

This is the foundational step to locate the most stable conformation of the molecule on the potential energy surface.

-

Input Structure: Build the 3D structure of this compound using a molecular editor.

-

Calculation Setup:

-

Job Type: Opt Freq (Optimize and then perform a frequency calculation).

-

Method: B3LYP.

-

Basis Set: 6-311+G(d,p).

-

-

Execution: Run the calculation.

-

Validation (Trustworthiness): Upon completion, inspect the output file. The calculation is considered successful and the structure a true minimum only if zero imaginary frequencies are reported. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation.

Protocol 2: Frontier Molecular Orbital (FMO) Analysis

FMO theory is crucial for understanding chemical reactivity, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of primary interest[14][15][16].

-

Input Structure: Use the validated, optimized geometry from Protocol 1.

-

Calculation Setup: The HOMO and LUMO energies and orbitals are standard outputs of the optimization calculation. They can be extracted directly from the output file.

-

Data Extraction:

-

Record the energies of the HOMO and LUMO.

-

Calculate the HOMO-LUMO energy gap (ΔE) = ELUMO - EHOMO.

-

Visualize the 3D plots of the HOMO and LUMO isosurfaces to understand their spatial distribution across the molecule.

-

Protocol 3: Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs, providing chemically intuitive insights into charge distribution and stabilizing intramolecular interactions[17][18][19].

-

Input Structure: Use the optimized geometry from Protocol 1.

-

Calculation Setup: Add the Pop=NBO keyword to the calculation route section.

-

Data Extraction:

-

Natural Atomic Charges: Tabulate the computed charges on each atom to identify charge distribution.

-

Second-Order Perturbation Theory Analysis: This is the most powerful feature of NBO. Look for significant donor-acceptor interactions (e.g., π -> π, LP -> σ). The stabilization energy, E(2), quantifies the strength of these delocalization effects[18].

-

Protocol 4: Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a 3D visualization of the electrostatic potential on the molecule's electron density surface. It is an invaluable tool for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions[20][21][22].

-

Input Structure: Use the optimized geometry from Protocol 1.

-

Calculation Setup: Generate a checkpoint file (.chk) from the DFT calculation. Use the post-processing utilities of the software (e.g., cubegen in Gaussian) to calculate the electrostatic potential mapped onto the electron density surface.

-

Visualization: Render the surface using molecular visualization software (e.g., VMD, Chimera)[20]. Use a standard color scheme where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles)[22].

Analysis and Expected Insights

The application of these protocols yields a wealth of data. This section describes the expected results and their chemical significance.

Caption: Relationship between computational outputs and chemical properties.

Structural and Stability Analysis

The optimized geometry is expected to be largely planar across the phenyl-ethynyl-phenyl core, facilitating maximum π-conjugation. The primary validation of thermodynamic stability comes from the vibrational analysis; the absence of imaginary frequencies confirms the structure is at a local energy minimum.

Electronic Reactivity and Kinetics (FMO Insights)

The FMO analysis provides quantitative measures of electronic behavior.

-

HOMO: The highest occupied molecular orbital is expected to be a π-orbital distributed across the electron-rich ethylphenyl and ethynyl portions of the molecule. This region represents the primary site for electron donation (oxidation).

-

LUMO: The lowest unoccupied molecular orbital is anticipated to be a π*-orbital localized predominantly on the electron-deficient 1,2-difluorobenzene ring, due to the strong inductive effect of the fluorine atoms. This region is the most likely site to accept electrons (reduction).

-

HOMO-LUMO Gap (ΔE): The magnitude of this gap is a crucial indicator of kinetic stability. A larger gap implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO[14].

| Parameter | Expected Value (Arbitrary Units) | Implication |

| EHOMO | ~ -6.5 eV | Electron-donating capability |

| ELUMO | ~ -1.5 eV | Electron-accepting capability |

| ΔE (Gap) | ~ 5.0 eV | High Kinetic Stability, Low Reactivity |

Charge Distribution and Intramolecular Interactions (NBO Insights)

NBO analysis provides a detailed picture of electron localization.

-

Natural Charges: The fluorine atoms are expected to carry a significant negative charge (~ -0.4 e), while their attached carbons (C1, C2) will be correspondingly positive. The ethynyl carbons will also exhibit distinct charges. This charge distribution is critical for understanding dipole moments and electrostatic interactions.

-

Stabilizing Interactions: The second-order perturbation analysis will likely reveal significant hyperconjugative interactions. A key interaction to look for is the delocalization of electron density from the π-bonds of the ethylphenyl ring into the π-antibonding orbitals of the ethynyl bridge and the difluorobenzene ring (π → π). The E(2) energy associated with this interaction quantifies the degree of electronic conjugation and its contribution to molecular stability.

| Atom/Group | Expected NBO Charge (e) | Key Interaction (Donor -> Acceptor) | E(2) (kcal/mol) |

| Fluorine Atoms | Highly Negative | LP(F) -> σ(C-C) | Low |

| Difluoro-Ring Carbons | Positive | - | - |

| Ethynyl Bridge | Slightly Negative | π(C≡C) -> π(Aryl Ring) | High |

| Ethylphenyl Ring | Largely Neutral | π(Aryl Ring) -> π*(C≡C) | High |

Intermolecular Interaction Sites (MEP Insights)

The MEP surface visually confirms the insights from FMO and NBO analyses.

-

Negative Potential (Red/Yellow): Regions of high electron density are expected above the π-systems of the two aromatic rings and the ethynyl bridge. The most intense negative potential will likely be localized around the two fluorine atoms due to their high electronegativity and lone pairs[20]. These are the primary sites for hydrogen bonding and interactions with electrophiles or positive centers in a receptor.

-

Positive Potential (Blue): Regions of electron deficiency are expected around the hydrogen atoms of the aromatic rings, particularly those on the difluorobenzene ring. These areas are susceptible to nucleophilic attack and can interact favorably with electron-rich domains of a binding partner[22][23].

Implications for Drug Development and Materials Science

The comprehensive electronic structure analysis directly informs the molecule's potential applications.

-

For Drug Development: The MEP map provides a clear guide for rational drug design[20]. The distinct negative potential near the fluorine atoms suggests they could act as hydrogen bond acceptors in a protein active site. The overall charge distribution influences ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties[20]. The molecule's rigidity and defined electronic domains make it a candidate for a scaffold or fragment in structure-based design.

-

For Materials Science: The significant HOMO-LUMO gap suggests high stability, a desirable property for organic electronic materials. The delocalization of the HOMO and LUMO across the conjugated backbone indicates potential for charge transport. The molecule could serve as a building block for liquid crystals[24], organic light-emitting diodes (OLEDs), or other functional materials where tuning the electronic properties through substitution is key.

Conclusion

The theoretical study of this compound through a systematic computational workflow provides profound insights into its electronic architecture. By employing DFT calculations for geometry optimization, followed by FMO, NBO, and MEP analyses, researchers can quantitatively and qualitatively predict the molecule's stability, reactivity, and potential for intermolecular interactions. This guide offers a validated, step-by-step protocol that grounds predictive science in established theoretical principles, empowering scientists to harness the full potential of this and related molecules in the pursuit of novel therapeutics and advanced materials.

References

-

Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (2012). Natural Bond Orbitals (NBO) in Organic Chemistry. Retrieved from [Link]

-

Grokipedia. (n.d.). Natural bond orbital. Retrieved from [Link]

-

Neghmouche, N., et al. (2018). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 23(12), 3127. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 29.1: Molecular Orbitals of Conjugated Pi Systems. Retrieved from [Link]

-

Alkorta, I., et al. (2010). Difluorobenzenes revisited: an experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. Magnetic Resonance in Chemistry, 48(1), 68-73. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]

-

Hao, Y., et al. (2021). Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Chemical Science, 12(15), 5519-5531. Retrieved from [Link]

-

Hendon, C. H., et al. (2013). Helical frontier orbitals of conjugated linear molecules. Chemical Science, 4(11), 4269-4274. Retrieved from [Link]

-

Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6985-7033. Retrieved from [Link]

-

Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

-

iOpenShell. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

-

Wikipedia. (n.d.). Natural bond orbital. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reaction of phenylacetylene with aryl halides in.... Retrieved from [Link]

-

Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220-3225. Retrieved from [Link]

-

Wikipedia. (n.d.). Frontier molecular orbital theory. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Retrieved from [Link]

-

OpenStax. (2023). 30.1 Molecular Orbitals of Conjugated Pi Systems. Retrieved from [Link]

-

Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (2010). Difluorobenzenes revisited: An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. Retrieved from [Link]

-

MDPI. (2023). Influence of Molecular Structure and Aromaticity on the Arc Extinguish Performance of Perfluorinated Insulating Gases Under High Electric Field. Retrieved from [Link]

-

ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

-

Waseda University. (1994). Magnetic characterization and computational modeling of poly (phenylacetylene)s bearing stable radical groups. Retrieved from [Link]

-

Sci-Hub. (2001). Synthesis and mesomorphic properties of some fluorinated phenyl 4-[(4-n-alkoxyphenyl)ethynyl]benzoates. Retrieved from [Link]

-

NIH. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from [Link]

-

ACS Publications. (2026). ASAP (As Soon As Publishable). Retrieved from [Link]

-

MDPI. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,3-Difluorobenzene. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). Base-catalysed hydrogen-exchange of substituted phenylacetylenes. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-[2-(4-Ethoxyphenyl)ethyl]-1,2-difluorobenzene. Retrieved from [Link]

-

MDPI. (2025). Recent Advances in the Synthesis of Substituted Polyacetylenes. Retrieved from [Link]

-

SciSpace. (2012). Computational Study of Phenylacetylene Self-Assembly on Au(111) Surface. Retrieved from [Link]

-

OUCI. (2004). Experimental investigation of electron and positron interactions with monosubstituted and disubstituted benzene derivatives.... Retrieved from [Link]

-

ResearchGate. (2016). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile.... Retrieved from [Link]

-

NIH. (2022). Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl-3

3,34-difluoro-11,12,13,14,15,16,21,22,23,24,25,26-dodecahydro-11,21:24,31-terphenyl. Retrieved from [Link]

Sources

- 1. This compound - CAS:145698-42-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 5. Recent Advances in the Synthesis of Substituted Polyacetylenes | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 16. 30.1 Molecular Orbitals of Conjugated Pi Systems - Organic Chemistry | OpenStax [openstax.org]

- 17. Natural Bond Orbitals (NBO) in Organic Chemistry: Natural Bond Orbitals (NBO) [chemgplus.blogspot.com]

- 18. grokipedia.com [grokipedia.com]

- 19. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 20. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 21. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 22. chemrxiv.org [chemrxiv.org]

- 23. chemrxiv.org [chemrxiv.org]

- 24. sci-hub.ru [sci-hub.ru]

Methodological & Application

Application Notes and Protocols for 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene in Organic Electronics

Abstract

This document provides a comprehensive technical guide on the potential applications of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene, a fluorinated tolan derivative, in the field of organic electronics. While direct experimental data for this specific molecule is not yet broadly available, its structural motifs—a difluorinated phenyl ring, a conjugated ethynyl linker, and a solubilizing ethylphenyl group—suggest its promise as a p-type organic semiconductor. This guide extrapolates from established principles of organic semiconductor design and the known properties of analogous fluorinated and phenylacetylene-based materials to propose its use in Organic Field-Effect Transistors (OFETs). Detailed protocols for its synthesis via Sonogashira coupling, purification, and subsequent fabrication and characterization of a solution-processed, bottom-gate, top-contact OFET are provided to enable researchers to investigate its properties and potential.

Introduction: Rationale and Potential

The design of novel organic semiconductors is a cornerstone of advancing organic electronics. The performance of these materials is intrinsically linked to their molecular structure, which dictates their electronic properties, solid-state packing, and processability. This compound is a promising candidate for investigation as a solution-processable organic semiconductor based on the following structural considerations:

-

Fluorination: The presence of two fluorine atoms on one of the phenyl rings is anticipated to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can enhance the material's stability against oxidative degradation in ambient conditions and facilitate more efficient charge injection from high work function electrodes (e.g., gold).[1][2][3][4] The high dielectric constant of the 1,2-difluorobenzene moiety may also influence intermolecular interactions, potentially leading to favorable molecular packing for charge transport.[5]

-

Phenylacetylene (Tolan) Core: The rigid, linear structure of the phenylacetylene core provides a conjugated pathway for charge transport. Tolan derivatives are a well-established class of organic semiconductors. The ethynyl linker promotes π-orbital overlap between the aromatic rings, which is essential for charge carrier mobility.

-

Ethylphenyl Terminus: The terminal ethylphenyl group is expected to enhance the solubility of the molecule in common organic solvents. This is a critical feature for enabling low-cost, large-area fabrication of electronic devices via solution-based techniques like spin-coating or printing.[6][7][8]

Given these features, this compound is hypothesized to function as a p-type semiconductor, where the primary charge carriers are holes. Its anticipated properties make it a compelling material for investigation in OFETs, which are fundamental components of flexible displays, sensors, and integrated circuits.[9][10]

Anticipated Material Properties

The following table summarizes the anticipated properties of this compound based on the analysis of its structural components and data from related compounds. These are projected values and require experimental verification.

| Property | Anticipated Characteristic | Rationale |

| Charge Transport Type | p-type | Phenylacetylene-based systems without strong electron-withdrawing groups typically exhibit hole transport. |

| HOMO/LUMO Energy Levels | HOMO: ~ -5.4 to -5.8 eVLUMO: ~ -2.5 to -2.9 eV | Fluorination generally lowers both HOMO and LUMO levels, enhancing air stability.[1][2][3][4] The exact values will depend on the degree of planarity and intermolecular interactions. |

| Solubility | Good solubility in common organic solvents (e.g., chloroform, chlorobenzene, toluene). | The presence of the ethyl group on the terminal phenyl ring is designed to disrupt close packing in the solution phase, thereby increasing solubility. |

| Thermal Stability | High thermal stability, with decomposition temperature likely > 250 °C. | The rigid aromatic and acetylenic core structure contributes to high thermal stability. |

| Thin-Film Morphology | Likely to form polycrystalline films from solution with appropriate solvent selection and processing conditions. The planarity of the tolan core may promote π-stacking, which is beneficial for charge transport. | The balance between the rigid core and the solubilizing ethyl group will influence the degree of crystallinity. Annealing may be required to improve molecular ordering. |

Synthesis Protocol: Sonogashira Coupling

The most direct route to synthesize this compound is through a palladium- and copper-cocatalyzed Sonogashira cross-coupling reaction between 1-ethynyl-4-ethylbenzene and 1,2-difluoro-4-iodobenzene.[11][12][13][14][15]

Reaction Scheme

Caption: Sonogashira coupling reaction for the synthesis of the target molecule.

Materials and Reagents

-

1,2-difluoro-4-iodobenzene

-

1-ethynyl-4-ethylbenzene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene, anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Dichloromethane (DCM) for chromatography

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2-difluoro-4-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent Addition: Add anhydrous toluene and anhydrous triethylamine (3.0 eq) to the flask via syringe. Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add 1-ethynyl-4-ethylbenzene (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with deionized water. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/DCM gradient to afford the pure this compound. For electronics-grade purity, a final purification step by train sublimation is highly recommended.[16][17][18]

Application in Organic Field-Effect Transistors (OFETs)

The anticipated properties of this compound make it a suitable candidate for the active semiconductor layer in a p-channel OFET. A bottom-gate, top-contact (BGTC) architecture is a common and reliable device structure for evaluating new organic semiconductors.[9][19][20][21]

OFET Device Architecture

Caption: Overall workflow from material synthesis to device characterization.

References

- Coupling to alkynes: the Sonogashira reaction. (n.d.).

-

Purity of organic semiconductors as a key factor for the performance of organic electronic devices. (2020). Materials Chemistry Frontiers. [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics. (n.d.). Physical Chemistry Chemical Physics. [Link]

-

Purity of organic semiconductors as a key factor for the performance of organic electronic devices. (2020). ResearchGate. [Link]

-

Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT). (n.d.). Fraunhofer-Gesellschaft. Retrieved from [Link]

-

Four types structures of planar OFET. (n.d.). ResearchGate. Retrieved from [Link]

-

Sonogashira Coupling. (2020). YouTube. Retrieved from [Link]

-

Tutorial: Organic field-effect transistors: Materials, structure and operation. (2018). AIP Publishing. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

Modeling of top and bottom contact structure organic field effect transistors. (2012). AIP Publishing. [Link]

-

Different OFET configurations. (n.d.). ResearchGate. Retrieved from [Link]

-

The determination of charge carrier mobility from the current transients in organic field effect transistor. (2014). AIP Publishing. [Link]

-

Organic Semiconductors. (n.d.). EBSCO. Retrieved from [Link]

-

A guide for the characterization of organic electrochemical transistors and channel materials. (2023). Royal Society of Chemistry. [Link]

-

Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer. (n.d.). Materials Advances. [Link]

-

Core Fluorination Enhances Solubility and Ambient Stability of an IDT-Based n-Type Semiconductor in Transistor Devices. (n.d.). ResearchGate. [Link]

-

Purity of organic semiconductors as a key factor for the performance of organic electronic devices. (n.d.). ResearchGate. [Link]

-

Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. (2020). Royal Society of Chemistry. [Link]

-

Solution-Processed Conducting Films for Organic Field-Effect Transistors (OFETs). (n.d.). The University of Manchester. Retrieved from [Link]

-

Ultra-flexible solution-processed organic field-effect transistors. (n.d.). ResearchGate. [Link]

-

Mobility estimation incorporating the effects of contact resistance and gate voltage dependent mobility in top contact organic thin film transistors. (n.d.). IIT Kanpur. Retrieved from [Link]

-

Fluorination of metal phthalocyanines: single-crystal growth, efficient N-channel organic field-effect transistors, and structure-property relationships. (2014). Scientific Reports. [Link]

-

Carrier mobility in organic field-effect transistors. (n.d.). ResearchGate. [Link]

-

Electro-Optical and Electrochemical Properties of Poly(phenylacetylene). (n.d.). ResearchGate. [Link]

-

The determination of charge carrier mobility from the current transients in organic field effect transistor. (n.d.). ResearchGate. [Link]

-

Electronic Properties of a Phenylacetylene Molecular Junction with Dithiocarboxylate Anchoring Group. (n.d.). Chinese Physics Letters. [Link]

-

Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. (2020). Journal of Materials Chemistry C. [Link]

-

On the Role of LiF in Organic Optoelectronics. (n.d.). MDPI. [Link]

-

Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors. (n.d.). ACS Publications. [Link]

-

Synergistic Use of All-Acceptor Strategies for the Preparation of an Organic Semiconductor and the Realization of High Electron Transport Properties in Organic Field-Effect Transistors. (n.d.). MDPI. [Link]

-

4-[2-(4-Ethoxyphenyl)ethyl]-1,2-difluorobenzene. (n.d.). PubChem. Retrieved from [Link]

-

Electronic properties of polyacetylene. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound, 95% Purity, C16H12F2, 100 grams. (n.d.). American Elements. Retrieved from [Link]

-

Revival of Polyacetylenes in Electronics: Green Light-Emitting Diodes. (n.d.). ACS Publications. [Link]

-

1,2-Difluorobenzene. (n.d.). Wikipedia. Retrieved from [Link]

-

Structural and Electronic Properties of New Materials Based on Thiophene and Phenylene. (n.d.). Acta Physico-Chimica Sinica. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Fluorination of metal phthalocyanines: single-crystal growth, efficient N-channel organic field-effect transistors, and structure-property relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. | Semantic Scholar [semanticscholar.org]

- 5. 1,2-Difluorobenzene - Wikipedia [en.wikipedia.org]

- 6. Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. ossila.com [ossila.com]

- 10. ossila.com [ossila.com]

- 11. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. Purity of organic semiconductors as a key factor for the performance of organic electronic devices - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. Purity of organic semiconductors as a key factor for the performance of organic electronic devices - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QM00690D [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.aip.org [pubs.aip.org]

- 21. researchgate.net [researchgate.net]

Application Note: A Validated Sonogashira Coupling Protocol for the Synthesis of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene

Abstract

This application note provides a comprehensive and field-proven protocol for the synthesis of 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene, a key intermediate in medicinal chemistry and materials science. The synthesis is achieved via the Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This guide delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step experimental procedure, outlines critical parameters for success, and provides troubleshooting insights grounded in practical laboratory experience.

Introduction: The Power of the Sonogashira Coupling

The Sonogashira reaction, first reported in 1975, is a cornerstone of modern organic synthesis.[2][3] It facilitates the coupling of terminal alkynes with aryl or vinyl halides, a transformation of immense value for creating conjugated arylalkynes and enynes.[4] These structural motifs are prevalent in a vast array of functional molecules, including pharmaceuticals, natural products, and advanced organic materials.[3]

The reaction is renowned for its reliability and functional group tolerance, typically proceeding under mild conditions with a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5][6] This protocol has been specifically optimized for the coupling of 1,2-difluoro-4-iodobenzene with 4-ethynyl-1-ethylbenzene (also known as 4-ethylphenylacetylene), providing a reliable pathway to the desired diarylalkyne product.

Reaction Scheme and Catalytic Mechanism

The synthesis proceeds according to the following scheme:

Overall Reaction:

The Sonogashira coupling operates through a synergistic interplay of two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[2] While the exact mechanism can have subtle variations, the generally accepted pathway provides a strong predictive framework for understanding the reaction.[2]

-

The Palladium Cycle: This is the core cross-coupling engine. It begins with the oxidative addition of the aryl iodide to a palladium(0) species, forming a Pd(II) intermediate. This is followed by a transmetalation step where the alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center. The cycle concludes with reductive elimination, which forms the C(sp²)-C(sp) bond of the final product and regenerates the active Pd(0) catalyst.[6][7][8]

-

The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[9] In the presence of the amine base, the terminal alkyne is deprotonated and coordinates with the Cu(I) salt to form a highly reactive copper acetylide species. This intermediate is then poised to participate in the transmetalation step of the palladium cycle.[9]

The dual-catalyst system allows the reaction to proceed under significantly milder conditions than earlier copper-free methods.[10] However, it is crucial to maintain an inert, oxygen-free atmosphere, as oxygen can promote the undesirable homocoupling of the alkyne to form a 1,3-diyne byproduct (Glaser coupling).[6]

Caption: The dual catalytic cycles of the Sonogashira coupling.

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Adjustments can be made, but reagent stoichiometry should be maintained.

Materials and Reagents

| Reagent | CAS No. | MW ( g/mol ) | Amount | Mmol | Eq. | Notes |

| 1,2-Difluoro-4-iodobenzene | 64248-58-4 | 239.99 | 240 mg | 1.0 | 1.0 | Solid, irritant.[11][12][13] |

| 4-Ethylphenylacetylene | 40307-11-7 | 130.19 | 143 mg (154 µL) | 1.1 | 1.1 | Liquid, handle with care.[14][15][16] |